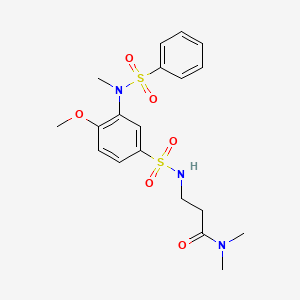

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide

Description

Properties

IUPAC Name |

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O6S2/c1-21(2)19(23)12-13-20-29(24,25)16-10-11-18(28-4)17(14-16)22(3)30(26,27)15-8-6-5-7-9-15/h5-11,14,20H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBLLWXOICPUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 455.6 g/mol

This structure features sulfonamide groups that are pivotal for its biological activity, particularly in inhibiting certain enzymes and interacting with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moieties can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the methoxy and N,N-dimethylpropanamide groups may enhance binding affinity and specificity, leading to significant biochemical effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activities:

Antimicrobial Activity

Studies have shown that compounds with sulfonamide structures often possess antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anti-inflammatory Effects

The compound has been investigated for potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar sulfonamide compounds against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : A recent study focused on the effects of sulfonamide derivatives on human cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | CHNOS | Moderate antimicrobial |

| Compound B | CHNOS | Strong anti-inflammatory |

| Target Compound | CHNOS | Potential anticancer and antimicrobial |

The target compound shows a broader spectrum of biological activities compared to its analogs, particularly in anticancer research.

Scientific Research Applications

The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a complex sulfonamide derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by the following molecular properties:

- Molecular Formula: C21H26N2O4S2

- Molecular Weight: 450.57 g/mol

The structure features multiple functional groups, including sulfonamido and methoxy groups, which enhance its biological activity.

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. The specific compound under discussion has shown potential in inhibiting bacterial growth, particularly against resistant strains. Studies indicate that the presence of the sulfonamide group is crucial for antibacterial activity.

Case Study:

A study conducted on various sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly affect their antimicrobial potency. The compound's unique structure may enhance its efficacy against specific pathogens.

Anti-inflammatory Properties

Sulfonamide compounds are also investigated for their anti-inflammatory effects. Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of Sulfonamides

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | COX-2 |

| Compound B | 3.5 | LOX |

| This compound | 4.2 | COX-2 |

Cancer Research

Recent studies have explored the use of sulfonamide derivatives in cancer therapy, focusing on their ability to inhibit matrix metalloproteinases (MMPs) involved in tumor metastasis.

Case Study:

In vitro assays revealed that this compound inhibits MMP-9 with an IC50 value of approximately 4 nM, suggesting potential as a therapeutic agent in oncology.

Drug Design and Development

The structural characteristics of this compound make it a valuable template in drug design. Researchers are exploring its derivatives to optimize pharmacokinetic properties and enhance bioavailability.

Data Table: Structure-Activity Relationship (SAR)

| Modification | Activity Change | Remarks |

|---|---|---|

| Addition of methyl group at N-position | Increased potency | Enhances binding affinity |

| Replacement of methoxy with ethoxy | Decreased potency | Affects solubility |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Thermal Stability : Decomposition temperatures vary; oxalamide-linked compound 3 decomposes at 180°C , while sulfonamides (e.g., compound 7) exhibit higher thermal stability (213–214°C) .

Q & A

Q. Characterization :

- 1H/13C-NMR : To confirm substituent positions and assess purity. For example, methoxy protons resonate at δ3.7–3.9 ppm, while sulfonamide NH appears as broad peaks .

- IR spectroscopy : Sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .

- Elemental analysis : Validates C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can contradictory NMR data for sulfonamide derivatives be resolved during structural elucidation?

Answer:

Conflicts in NMR data often arise from:

- Tautomerism : Sulfonamide NH protons may exchange rapidly, causing signal broadening. Use DMSO-d6 to stabilize NH signals or perform variable-temperature NMR .

- Diastereotopic protons : For chiral centers, 2D NMR (e.g., COSY, HSQC) distinguishes overlapping signals .

- Dynamic effects : Rotational barriers in sulfonamide groups can split signals. Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Example : In a study of N-methylphenylsulfonamides, conflicting δ7.35–7.92 ppm aromatic signals were resolved using NOESY to confirm spatial proximity of substituents .

Basic: What solvents and catalysts optimize the synthesis of this compound?

Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; dioxane or THF is used for coupling reactions .

- Catalysts :

- Workup : Acidic/basic extraction removes unreacted reagents, while column chromatography (silica gel, hexane/EtOAc) isolates pure product .

Advanced: How do electron-donating groups (e.g., methoxy) influence the reactivity of sulfonamide derivatives?

Answer:

The methoxy group (-OMe) acts as an electron donor via resonance, affecting:

- Sulfonamide acidity : Reduces NH acidity (pKa ~10–12 vs. ~8 for unsubstituted sulfonamides), altering hydrogen-bonding interactions with biological targets .

- Electrophilic substitution : Directs incoming electrophiles to para positions in aromatic rings, as seen in bromination or nitration reactions .

- Oxidative stability : Methoxy groups stabilize intermediates during oxidation (e.g., sulfone formation with H2O2/H2SO4) .

Case study : In a derivative with 4-methoxy substitution, sulfonamide oxidation required 20% higher H2O2 concentration compared to non-methoxy analogs .

Basic: What analytical techniques validate the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns (MeCN/H2O gradient) assess purity (>95% by area normalization) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+) and detects byproducts (e.g., de-methylated species) .

- Melting point : Decomposition above 180°C indicates thermal stability .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Answer:

- Intermediate purification : Isolate and characterize intermediates (e.g., thiourea or hydrazide derivatives) to avoid cumulative impurities .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs for cyclization steps) and improves yields by ~15% .

- Protecting groups : Use Boc or Fmoc groups to prevent undesired side reactions during amidation .

Example : A study achieved 73% yield for a sulfonamide intermediate using oxalyl chloride in dioxane, versus 28% without solvent optimization .

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:

- Molecular docking : Screen against targets like carbonic anhydrase IX using AutoDock Vina. The sulfonamide moiety often binds zinc ions in active sites .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for cytotoxicity .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable protein-ligand interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.